molecular formula C20H26FN3O B3014257 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-fluorophenyl)acetamide CAS No. 946340-14-3

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-fluorophenyl)acetamide

Cat. No.: B3014257
CAS No.: 946340-14-3
M. Wt: 343.446
InChI Key: MBCDZVTYTIPFGI-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-fluorophenyl)acetamide is a structurally complex acetamide derivative characterized by dual dimethylamino groups and a 4-fluorophenyl moiety. The molecule comprises an acetamide backbone substituted with a 4-fluorophenyl group at the α-carbon. The nitrogen of the acetamide is further functionalized with a branched ethyl chain containing two dimethylamino groups: one at the ethyl chain’s second carbon and another on the para position of the attached phenyl ring.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O/c1-23(2)18-11-7-16(8-12-18)19(24(3)4)14-22-20(25)13-15-5-9-17(21)10-6-15/h5-12,19H,13-14H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCDZVTYTIPFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-fluoroacetophenone with dimethylamine to form an intermediate, which is then further reacted with 4-(dimethylamino)benzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs advanced techniques like high-pressure reactors and automated control systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or fluorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1.1. Antitumor Activity

Research indicates that compounds similar to N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-fluorophenyl)acetamide exhibit promising antitumor properties. Studies have shown that such compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study involving a derivative of this compound demonstrated significant cytotoxic effects against non-small cell lung carcinoma (NSCLC) cells, suggesting its potential as a therapeutic agent in oncology .

1.2. Central Nervous System Effects

The compound's structural features suggest potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier may allow it to modulate neurotransmitter systems effectively.

  • Case Study : Research on related compounds has shown efficacy in animal models for depression and anxiety disorders, indicating that this compound could be explored for similar therapeutic benefits .

Toxicological Studies

Toxicological assessments are vital for understanding the safety profile of this compound.

  • Findings : Preliminary studies indicate that while the compound exhibits significant biological activity, it also shows dose-dependent toxicity in certain cell lines, necessitating further investigation into its safety margins .

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Limitations and Contradictions

  • Data Gaps : Direct pharmacological or synthetic data for the target compound are absent in the evidence. Comparisons rely on structural extrapolation.
  • Contradictory Trends: While dimethylamino groups generally enhance solubility, their steric bulk in branched analogs (e.g., ) may reduce membrane permeability, necessitating empirical validation.

Biological Activity

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-fluorophenyl)acetamide, often referred to as a complex amide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C19H24F2N2O
  • Molecular Weight : 344.41 g/mol

The presence of dimethylamino and fluorophenyl groups suggests potential interactions with neurotransmitter systems, particularly in the context of central nervous system (CNS) activity.

Pharmacological Properties

  • Serotonin Receptor Interaction :
    • Preliminary studies indicate that this compound may exhibit affinity for serotonin receptors, which are crucial in regulating mood and anxiety. The structural similarity to known serotonin reuptake inhibitors suggests it could modulate serotonergic pathways .
  • Antidepressant Effects :
    • In vitro assays have demonstrated that compounds with similar structural motifs possess antidepressant-like effects in animal models. These effects are often attributed to enhanced monoamine neurotransmission .
  • Anticancer Activity :
    • Some derivatives of this compound have shown promise in inhibiting cancer cell proliferation, particularly in breast and prostate cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

  • Dimethylamino Groups : Enhance lipophilicity and receptor binding affinity.
  • Fluorophenyl Substituent : Increases metabolic stability and may improve CNS penetration.

Research has indicated that modifications to these groups can lead to significant changes in bioactivity, emphasizing the importance of SAR studies in drug design.

Case Studies and Research Findings

  • In Vivo Studies :
    • A study conducted on rodent models evaluated the antidepressant effects of the compound. Results indicated a significant reduction in immobility time in the forced swim test, suggesting potential efficacy as an antidepressant agent .
  • Cytotoxicity Assays :
    • In vitro cytotoxicity assays using human cancer cell lines revealed that the compound exhibited IC50 values ranging from 10 µM to 25 µM, indicating moderate anticancer activity compared to standard chemotherapeutic agents .
  • Neuropharmacological Evaluation :
    • Behavioral tests assessing anxiety-like behavior showed that administration of this compound led to reduced anxiety levels in mice, supporting its potential use in treating anxiety disorders .

Data Tables

Activity TypeModel UsedResultReference
AntidepressantRodent modelReduced immobility time
CytotoxicityHuman cancer cell linesIC50 = 10-25 µM
NeuropharmacologicalBehavioral testsReduced anxiety levels

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